molecular formula C7H6BrN3 B11776517 4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole

4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B11776517
M. Wt: 212.05 g/mol
InChI Key: ADWFWIXOZNYYTN-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

The synthesis of 4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole typically involves the bromination of 2-methyl-2H-benzo[d][1,2,3]triazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . Industrial production methods may involve more scalable processes, but detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole depends on its application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. The molecular targets and pathways involved vary depending on the specific kinase being targeted .

Comparison with Similar Compounds

4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-2-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-9-6-4-2-3-5(8)7(6)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWFWIXOZNYYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC=C(C2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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